Vonoprazan Fumarate

Description

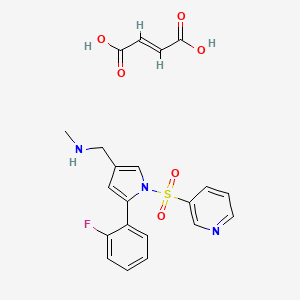

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGSHYHKHPCCJW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881681-01-2, 1260141-27-2 | |

| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan fumurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK 438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VONOPRAZAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Novel synthesis routes for Vonoprazan Fumarate

An In-depth Technical Guide to Novel Synthesis Routes for Vonoprazan Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Its unique mechanism of action, offering rapid, potent, and sustained acid suppression, has established it as a valuable alternative to traditional proton pump inhibitors (PPIs).[1][2] This technical guide provides an in-depth analysis of novel and practical synthesis routes for this compound, developed to improve efficiency, reduce impurities, and enhance scalability. We present a comparative summary of various synthetic strategies, detailed experimental protocols for key reactions, and logical workflow diagrams to elucidate the synthesis pathways. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and manufacturing of this innovative therapeutic agent.

Introduction to this compound

This compound (TAK-438) is a first-in-class P-CAB that competitively inhibits the H+, K+-ATPase enzyme in gastric parietal cells.[1][3] Unlike PPIs, which require acidic activation, Vonoprazan provides a more immediate onset of action and demonstrates efficacy in a pH-independent manner.[1] These pharmacological advantages have positioned Vonoprazan as a superior treatment option for conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and for the eradication of Helicobacter pylori.[4] The growing clinical importance of Vonoprazan has spurred research into more efficient and scalable synthetic processes. This guide explores several innovative routes that have been developed to address the challenges of large-scale production.

Comparative Analysis of Novel Synthesis Routes

Several innovative synthetic strategies for this compound have been reported, each with distinct advantages. The following tables summarize the quantitative data from three prominent routes, offering a clear comparison of their efficiencies.

Route 1: Amide Reduction Pathway

This practical four-step synthesis commences with the readily available 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The key steps involve ester hydrolysis, amidation with methylamine, sulfonylation, and a final amide reduction.[5][6][7][8][9][10] This route is noted for its controllable impurity profile and acceptable overall yield.[5][8][9][10]

Table 1: Quantitative Data for the Amide Reduction Pathway

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ester Hydrolysis | LiOH·H₂O | THF/H₂O | 25 | 2 | 95.2 |

| 2 | Amidation | EDCI, HOBt, Et₃N, CH₃NH₂·HCl | DMF | 25 | 12 | 89.1 |

| 3 | Sulfonylation | NaH, Pyridine-3-sulfonyl chloride | DMF | 0-25 | 3 | 85.3 |

| 4 | Amide Reduction | BH₃·THF | THF | 60 | 4 | 82.5 |

| 5 | Salt Formation | Fumaric Acid | Ethyl Acetate | Reflux | 1 | 95.0 |

| Overall | ~41.3 [8][10] |

Route 2: Atom-Transfer-Radical-Cyclization (ATRC) Approach

This redox-economical synthesis features the construction of the 1,3,5-trisubstituted pyrrole ring system via an atom-transfer-radical-cyclization (ATRC).[11][12][13] This method avoids the use of toxic transition metals like Palladium and Nickel, which are required in some other routes.[11][12]

Table 2: Quantitative Data for the ATRC Approach

| Step | Reaction | Key Reagents | Yield (%) |

| 1-3 | Dichlorinated Imine Formation & ATRC | Allylamine, N-Chlorosuccinimide, CuBr·S(CH₃)₂ | 58 (over 3 steps) |

| 4 | Aromatization & N-Methylformamide Introduction | N-Methylformamide | 69 |

| 5-6 | Sulfonylation & Deprotection | Pyridine-3-sulfonyl chloride, HCl | 86 (over 2 steps) |

| Overall | Not explicitly stated, but appears efficient |

Route 3: Reductive Amination of a Cyanopyrrole Intermediate

This patented approach utilizes a 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole intermediate, which undergoes a one-step reductive amination to form Vonoprazan.[14] This route is highlighted for its novelty, simplicity, and high yield, making it suitable for industrial-scale production.[14]

Table 3: Quantitative Data for the Reductive Amination of a Cyanopyrrole Intermediate

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Reductive Amination | Methylamine hydrochloride, Reducing agent | Not specified | Not specified | High |

| 2 | Salt Formation | Fumaric Acid | Not specified | Not specified | High |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the described synthesis routes.

Route 1: Amide Reduction Pathway

Step 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of THF and water, lithium hydroxide monohydrate (1.5 equivalents) is added.[8] The mixture is stirred at room temperature for 2 hours. After completion of the reaction, the THF is removed under reduced pressure, and the aqueous solution is acidified with HCl (1 M) to a pH of 3-4. The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.[8]

Step 2: Synthesis of 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid (1 equivalent) in DMF, EDCI (1.2 equivalents), HOBt (1.2 equivalents), and triethylamine (3 equivalents) are added. The mixture is stirred for 30 minutes, followed by the addition of methylamine hydrochloride (1.2 equivalents). The reaction is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the amide.[8]

Step 3: Synthesis of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide To a solution of 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide (1 equivalent) in DMF at 0 °C, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 1 hour at 0 °C, followed by the dropwise addition of a solution of pyridine-3-sulfonyl chloride (1.2 equivalents) in DMF. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[8]

Step 4: Synthesis of Vonoprazan To a solution of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide (1 equivalent) in THF, borane-tetrahydrofuran complex (4 equivalents, 1 M in THF) is added dropwise at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes, and the pH is adjusted to 10-11 with 2 M NaOH. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield Vonoprazan free base.[8]

Step 5: Synthesis of this compound The crude Vonoprazan free base is dissolved in ethyl acetate, and a solution of fumaric acid (1 equivalent) in ethyl acetate is added. The mixture is heated to reflux for 1 hour. The resulting precipitate is filtered, washed with ethyl acetate, and dried to give this compound.[10]

Route 2: Atom-Transfer-Radical-Cyclization (ATRC) Approach

Steps 1-3: Synthesis of the Dihydro-2H-pyrrole Intermediate via ATRC A mixture of 2'-fluoroacetophenone, allylamine, and a suitable solvent is condensed to form the corresponding imine. This is followed by dichlorination using N-chlorosuccinimide. The resulting crude dichlorinated imine is then subjected to atom-transfer-radical-cyclization using a copper(I) bromide dimethyl sulfide complex as the catalyst to yield the 3,5-disubstituted dihydro-2H-pyrrole.[11][12]

Step 4: Aromatization and Introduction of the N-Methylamine Moiety The dihydro-2H-pyrrole intermediate is treated with N-methylformamide, which facilitates both the aromatization of the pyrrole ring and the introduction of the N-methylformamide group.[11][12]

Steps 5-6: Sulfonylation and Deprotection The resulting N-formyl protected intermediate is sulfonylated at the 1-position of the pyrrole ring using pyridine-3-sulfonyl chloride. Subsequent deprotection of the formyl group with hydrochloric acid affords Vonoprazan.[11][12]

Route 3: Reductive Amination of a Cyanopyrrole Intermediate

Step 1: Synthesis of Vonoprazan The starting material, 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole, is subjected to a reductive amination reaction with methylamine hydrochloride in the presence of a suitable reducing agent.[14]

Step 2: Synthesis of this compound The resulting Vonoprazan free base is then treated with fumaric acid to form the fumarate salt.[14]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Caption: Logical workflow for the Amide Reduction Pathway.

Caption: Logical workflow for the ATRC Approach.

Caption: Logical workflow for the Reductive Amination Pathway.

Conclusion

The synthesis of this compound has evolved significantly, with newer routes offering marked improvements in terms of yield, purity, and scalability. The Amide Reduction Pathway provides a practical and high-yielding approach with well-defined intermediates.[8][10] The Atom-Transfer-Radical-Cyclization route presents a modern, redox-economical alternative that avoids heavy metal catalysts.[11][12] Finally, the Reductive Amination of a cyanopyrrole intermediate offers a streamlined and efficient process suitable for large-scale manufacturing.[14] This guide provides a comprehensive overview of these novel synthetic strategies, equipping researchers and drug development professionals with the critical information needed to advance the production of this important therapeutic agent. The continued innovation in the synthesis of Vonoprazan will undoubtedly contribute to its wider accessibility and clinical application.

References

- 1. The patent landscape of Vonoprazan [synapse.patsnap.com]

- 2. This compound API Market Trends & Innovations | Mitaface [mitaface.com]

- 3. nbinno.com [nbinno.com]

- 4. Vonoprazan patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 5. Novel and practical synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. Item - Novel and practical synthesis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN110452222B - Preparation method of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Vonoprazan Fumarate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vonoprazan Fumarate (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, resulting in more potent, rapid, and sustained gastric acid suppression.[2][3] Its unique pharmacological profile, characterized by direct, reversible inhibition of the gastric H+, K+-ATPase, allows for action independent of the pump's activation state.[4] Preclinical studies in various animal models, primarily rats and dogs, have been instrumental in elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) properties that underpin its clinical efficacy. This guide provides an in-depth review of the core preclinical data, detailed experimental methodologies, and the fundamental signaling pathways involved in Vonoprazan's mechanism of action.

Pharmacodynamics: The Science of Efficacy

The pharmacodynamic profile of Vonoprazan is defined by its potent, competitive, and reversible inhibition of the final step in the gastric acid secretion pathway.

Mechanism of Action

Vonoprazan directly targets the gastric H+, K+-ATPase, the proton pump responsible for secreting hydrogen ions into the gastric lumen.[5] Its mechanism is distinct from PPIs in several critical ways:

-

Potassium-Competitive Inhibition: Vonoprazan competes with potassium ions (K+) for binding to the proton pump, thereby blocking its function.[6][7]

-

Reversible Binding: The binding is ionic and reversible, allowing for a rapid onset and offset of action relative to the covalent, irreversible binding of PPIs.[6]

-

Acid-Independent Activation: Vonoprazan is a stable, active molecule that does not require an acidic environment for activation.[8] This allows it to inhibit proton pumps in both resting and stimulated states, contributing to a faster onset of acid suppression.[8][9]

-

High Affinity and Accumulation: With a high pKa of 9.6, Vonoprazan selectively and significantly concentrates in the acidic secretory canaliculi of gastric parietal cells, leading to a prolonged duration of action that exceeds its plasma half-life.[10][11]

Preclinical Pharmacodynamic Data

In vitro and in vivo preclinical studies have consistently demonstrated Vonoprazan's superior acid-inhibitory effects compared to PPIs.

-

In Vitro Potency: Vonoprazan exhibits potent inhibitory activity against H+, K+-ATPase, with an inhibitory constant (Ki) of 10 nM at pH 7.0 and 3 nM at pH 6.5.[4] This potency is approximately 350 times higher than that of the PPI lansoprazole.[10][12]

-

In Vivo Efficacy: Studies in both rats and dogs show that Vonoprazan produces a more potent and longer-lasting inhibition of histamine-stimulated gastric acid secretion compared to lansoprazole.[13] A single oral dose can sustain an elevated gastric pH for over 24 hours.[13] This prolonged effect is attributed to its high concentration and slow clearance from the gastric tissue.[11][13]

Table 1: Pharmacodynamic Parameters of Vonoprazan in Preclinical Models

| Parameter | Species/Model | Value | Comparator (Lansoprazole) | Reference |

|---|---|---|---|---|

| H+,K+-ATPase Inhibition (Ki) | In Vitro (pH 6.5) | 3 nM | ~1050 nM (calculated) | [4][10] |

| Gastric Acid Inhibition | Histamine-stimulated rats | More potent & longer-lasting | Less potent | [13] |

| Gastric pH (40 mg dose) | Healthy Male Subjects (UK) | 24-h pH ≥4 holding time: 87% | N/A | [11] |

| Gastric pH (40 mg dose) | Healthy Male Subjects (Japan) | 24-h pH ≥4 holding time: 92% | N/A |[11] |

Pharmacokinetics: The Body's Effect on the Drug

The pharmacokinetic profile of Vonoprazan in preclinical species explains its rapid onset and sustained duration of action. Physiologically based pharmacokinetic (PBPK) models have been successfully used to predict human PK profiles from in vitro and animal study data.[14][15]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Vonoprazan is rapidly absorbed following oral administration in preclinical models, with time to maximum plasma concentration (Tmax) typically occurring within 2 hours.[7][11]

-

Distribution: It exhibits extensive tissue distribution. A key characteristic is its significant accumulation and retention in gastric tissue, where concentrations can be over 1000-fold higher than in plasma.[13][14] This targeted accumulation is central to its prolonged pharmacodynamic effect.

-

Metabolism: Vonoprazan is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme SULT2A1.[12][14][16] Its metabolites are pharmacologically inactive.[14] In rats and dogs, the compound is almost completely metabolized.[14]

-

Excretion: The metabolites are eliminated through both renal and fecal routes.[7]

Table 2: Summary of Pharmacokinetic Parameters of Vonoprazan in Preclinical Models

| Parameter | Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |

|---|---|---|---|---|---|---|---|---|

| Vonoprazan | Rat | 5 mg/kg | Oral | ~150 | ~1.0 | ~450 | ~2.5 | Synthesized from[17] |

| Vonoprazan | Rat | 20 mg/kg | Oral | ~600 | ~1.5 | ~2500 | ~3.0 | Synthesized from[17] |

| Vonoprazan | Dog | 0.3 mg/kg | Oral | N/A | N/A | Predicted | N/A | [14][18] |

| Vonoprazan | Dog | 1.0 mg/kg | Oral | N/A | N/A | Predicted | N/A | [14][18] |

Note: Specific Cmax, Tmax, AUC, and t½ values from single preclinical studies are often proprietary. The table reflects synthesized data and predictions from modeling studies. N/A indicates data not available in the cited public literature.

PK/PD Relationship and Modeling

A robust relationship exists between Vonoprazan's pharmacokinetics and its pharmacodynamic effect. The key insight from preclinical models is that the drug concentration in the stomach, rather than in plasma, is the primary driver of its antisecretory effect.[14] PBPK-PD models have been developed to simulate this relationship, linking free Vonoprazan concentrations in the stomach to the inhibition of H+, K+-ATPase and the resulting increase in gastric pH.[14][18] These models have successfully predicted the sustained 24-hour acid suppression observed in both animals and humans, despite the relatively shorter plasma half-life of the drug.[14]

Key Experimental Protocols

The following sections detail the methodologies used in foundational preclinical assessments of Vonoprazan.

Protocol: In Vitro H+, K+-ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of Vonoprazan on the proton pump.

-

Enzyme Preparation: Gastric H+, K+-ATPase is isolated from fresh porcine or rabbit gastric mucosa through differential centrifugation to create gastric microsomes.

-

Assay Conditions: The reaction is typically conducted in a buffer at pH 6.5 or 7.0 to mimic physiological conditions.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of Vonoprazan or a comparator drug (e.g., lansoprazole).

-

Reaction Initiation: The ATPase reaction is initiated by adding ATP. The enzyme's activity is measured by quantifying the rate of ATP hydrolysis, often through the release of inorganic phosphate, which can be detected colorimetrically.

-

Data Analysis: The concentration of Vonoprazan that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibitory constant (Ki) is then determined using the Cheng-Prusoff equation to reflect the drug's binding affinity.

Protocol: Histamine-Stimulated Gastric Acid Secretion in Rats

This in vivo model assesses the antisecretory efficacy of Vonoprazan.

-

Animal Model: Male Sprague-Dawley rats are typically used.[17] They are fasted overnight with free access to water.

-

Surgical Preparation: Rats are anesthetized, and the stomach is perfused with saline through catheters inserted into the esophagus and duodenum.

-

Acid Secretion Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, most commonly histamine.

-

Drug Administration: Vonoprazan or a vehicle control is administered, typically via intravenous or oral routes, at various doses.[14][15]

-

Sample Collection & Analysis: The gastric perfusate is collected at regular intervals. The acid output is determined by titrating the perfusate with a standardized NaOH solution to a neutral pH.

-

Data Analysis: The inhibitory effect of Vonoprazan is calculated as the percentage reduction in acid output compared to the control group.

Protocol: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the ADME profile of Vonoprazan.

-

Animal Model: Eighteen male Sprague–Dawley rats are randomly divided into three groups: a control group and two Vonoprazan dose groups (e.g., 5 mg/kg and 20 mg/kg).[17]

-

Drug Administration: A single dose of Vonoprazan is administered orally.[17]

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected via the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Vonoprazan and its metabolites are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Key PK parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), and t½ (elimination half-life) are calculated using non-compartmental analysis software.[16]

Conclusion

The preclinical data for this compound provide a solid foundation for its clinical use. Pharmacodynamic studies in animal models reveal a mechanism of action that confers a more potent and sustained inhibition of gastric acid secretion compared to older drug classes.[13] Pharmacokinetic evaluations demonstrate rapid absorption and, critically, a high degree of accumulation in the target gastric tissue, which explains its long duration of effect.[13][14] The successful application of PBPK-PD modeling further enhances the understanding of its exposure-response relationship and has aided in its translation to clinical development.[14][15] This body of preclinical work confirms Vonoprazan's distinct and advantageous pharmacological profile for the treatment of acid-related diseases.

References

- 1. A Systematic Review on this compound Used in the Treatment of GERD | Sciety [sciety.org]

- 2. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. droracle.ai [droracle.ai]

- 9. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Rising TAK-438 (Vonoprazan) Doses in Healthy Male Japanese/non-Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Landscape of Vonoprazan Fumarate: A Technical Guide to Its Crystal Structure and Polymorphism

For Immediate Release

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and polymorphic landscape of Vonoprazan Fumarate, a potent potassium-competitive acid blocker (P-CAB). Understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount for ensuring drug product quality, stability, and bioavailability. This document summarizes key crystalline forms of this compound, their characterization data, and detailed experimental protocols for their preparation and analysis, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound and the Importance of Polymorphism

This compound is a novel therapeutic agent used for the treatment of acid-related disorders.[1][2] Its efficacy and stability are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, melting point, and stability.[3][4] Therefore, a thorough characterization of the polymorphic forms of this compound is crucial for the development of a robust and effective pharmaceutical product.

Known Crystalline Forms of this compound

Several crystalline forms of this compound have been identified and characterized, primarily designated as Form A, Form B, and Form C, alongside a monoclinic single crystal structure. Each form exhibits unique physicochemical properties.

Crystal Form A

Form A is a commonly encountered polymorph of this compound.

Crystal Form B

Form B represents another distinct crystalline arrangement of this compound.

Crystal Form C

Form C is noted for its enhanced chemical stability and reduced hygroscopicity compared to Form A.[5]

Monoclinic Single Crystal

A single crystal structure of this compound has been reported, belonging to the monoclinic crystal system with the space group P2(1)/c.[6]

Characterization Data

The different polymorphic forms of this compound have been characterized using various analytical techniques, with Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) being the most prominent.

Powder X-ray Diffraction (PXRD) Data

The following table summarizes the characteristic PXRD peaks for the identified polymorphs.

| Crystal Form | Characteristic 2θ Peaks (°) |

| Form A | 15.29, 20.40, 20.70, 21.57, 25.18, 25.56[5][7] |

| Form B | 12.25, 13.56, 15.26, 16.89, 17.42, 20.40, 20.76, 22.48, 25.20, 28.08[5][7][8] |

| Monoclinic | 11.4, 12.3, 13.5, 15.1, 15.3, 16.9, 18.6, 20.4, 20.7, 22.4, 25.1[6][9] |

| Form α | 8.6, 10.2, 12.7, 17.4, 18.1, 19.6, 20.3, 23.2, 24.5, 27.8[10] |

| Unnamed Form | 12.10, 13.36, 14.92, 15.14, 18.44, 20.26, 21.40, 22.26[3] |

Thermal Analysis Data

Thermal properties, particularly the melting point determined by DSC, are critical for distinguishing between polymorphs.

| Crystal Form | Endothermic Peak (°C) |

| Form A | ~204.8[5][7] |

| Form B | ~209.0[5][7][8] |

| Form α | 194±2[10] |

| Unnamed Form | ~209[3] |

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and analysis of this compound polymorphs.

Preparation of Polymorphic Forms

Crystal Form A can be prepared by the recrystallization of this compound from a mixture of ethyl acetate and methanol.[5][8] A detailed procedure is as follows:

-

Dissolve this compound free base in ethyl acetate at room temperature.[8]

-

Add a methanol solution of fumaric acid to the mixture.[8]

-

Stir the solution to induce crystallization.[8]

-

Filter the resulting solid and dry it under vacuum at 50°C to a constant weight to obtain Crystal Form A.[8]

Crystal Form B can be obtained through solvent-mediated transformation from Form A or by direct crystallization.

-

Method 1 (Solvent Evaporation): Dissolve this compound in a 1:1 mixture of methanol and water and allow the solvent to evaporate.[5]

-

Method 2 (Recrystallization from Form A): Dissolve Crystal Form A in a 1:1 mixture of methanol and water at 50-60°C.[8] Cool the solution to room temperature while stirring to induce crystallization. Filter the solid and dry it under vacuum at 50°C to a constant weight.[8] A similar procedure using a 1:1 ethanol-water mixture also yields Form B.[8]

Form C is prepared by recrystallization from an ethanol-water (1:1) mixture.[5]

Single crystals of this compound can be grown by slow evaporation from a mixed solvent system.

-

Dissolve the crude this compound product in a mixture of methanol and water (e.g., 1:1 or 1:4 v/v).[9]

-

Heat the solution to 60-70°C until the solid is completely dissolved.[9]

-

Allow the solution to evaporate slowly at a controlled temperature (e.g., 25°C or 30°C) over several days to yield colorless crystals.[9]

Analytical Methods

PXRD patterns are typically collected using a diffractometer with Cu-Kα radiation. Data is collected over a 2θ range, for example, from 5° to 70°, with a specific scan rate.[11]

DSC thermograms are obtained by heating the sample in a sealed aluminum pan at a constant rate, for instance, 10°C/min, under a nitrogen purge.[12]

TGA is used to assess the thermal stability and solvent/water content. The sample is heated at a constant rate, and the weight loss is monitored. A TGA curve for one crystalline form showed no weight loss up to 100°C, indicating the absence of water or solvent.[3]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for the preparation of different this compound polymorphs and the logical relationships between them.

Conclusion

The polymorphic landscape of this compound is multifaceted, with several crystalline forms identified to date. A comprehensive understanding and control of these forms are imperative for the successful development of a stable, safe, and efficacious drug product. This guide provides a foundational understanding of the known polymorphs, their characterization, and methods for their preparation. Further research into the thermodynamic relationships between these forms and their potential for interconversion under various manufacturing and storage conditions is warranted.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound | C21H20FN3O6S | CID 45375887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105566295A - this compound compound and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 4. Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1260141-27-2 | Benchchem [benchchem.com]

- 6. CN106478597A - this compound monocrystalline and its production and use - Google Patents [patents.google.com]

- 7. CN105315258A - this compound polycrystalline forms and preparation method thereof - Google Patents [patents.google.com]

- 8. This compound polycrystalline forms and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. This compound single crystal, preparation method and uses thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN106317020A - Crystal form alpha of this compound and the preparation method thereof - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Vonoprazan Fumarate's Binding Affinity to the Gastric H⁺,K⁺-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently inhibits gastric acid secretion by targeting the H⁺,K⁺-ATPase, the proton pump of the stomach's parietal cells.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind covalently and irreversibly, Vonoprazan acts via a distinct mechanism characterized by reversible, ionic, potassium-competitive binding.[3][4][5][6] This guide provides an in-depth analysis of Vonoprazan's binding characteristics, presenting quantitative affinity data, detailed experimental methodologies, and a mechanistic overview of its interaction with the proton pump. Its high binding affinity and slow dissociation rate are key pharmacological features that underpin its rapid onset and long duration of action.[1][7]

Mechanism of Action: Reversible and Competitive Inhibition

Vonoprazan's mechanism is fundamentally different from that of PPIs. As a P-CAB, it does not require an acidic environment for activation and can inhibit the proton pump in both resting and stimulated states.[4][5][8]

-

Accumulation: Vonoprazan has a high acid dissociation constant (pKa ≈ 9.1-9.4), causing it to become protonated and accumulate at high concentrations within the acidic secretory canaliculi of parietal cells.[1][4][9][10]

-

Binding Site: The molecule docks within a luminal vestibule of the H⁺,K⁺-ATPase's alpha subunit, specifically between the surfaces of transmembrane helices 4, 5, and 6.[1][8][11]

-

Competitive Inhibition: In this position, Vonoprazan directly and competitively blocks the potassium (K⁺) binding site of the enzyme.[2][5][12] This interference prevents the conformational change necessary for the final step of acid secretion—the exchange of intracellular H⁺ for extracellular K⁺.[12][13]

-

Slow Dissociation: A key feature of Vonoprazan is its remarkably slow dissociation from the proton pump.[1] Molecular modeling suggests that the drug's exit is hindered by an electrostatic barrier formed by amino acid residues Asp137 and Asn138.[1][8][11] This slow "off-rate" is a primary contributor to its sustained and long-lasting acid suppression, with a dissociation half-life of approximately 12.5 hours observed in isolated proton pumps.[1][14]

Quantitative Binding Affinity Data

Vonoprazan exhibits a significantly higher binding affinity for the H⁺,K⁺-ATPase compared to both traditional PPIs and earlier-generation P-CABs. This high affinity, quantified by low inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, is central to its potent acid-suppressive effect.

| Parameter | Vonoprazan | Lansoprazole (PPI) | SCH28080 (P-CAB) | Reference(s) |

| Kᵢ (Inhibition Constant) | 3.0 nM | Not Applicable | - | [1][7][11] |

| 3.0 nM (at pH 6.5) | Not Applicable | - | [8][14] | |

| 10.0 nM (at pH 7.0) | Not Applicable | - | [8][14] | |

| IC₅₀ | 0.018 nM (18 pM) | 7.6 µM (7600 nM) | 0.14 nM (140 pM) | [14] |

| Potency Comparison | ~350x more potent | 1x | - | [4][10][12] |

| Dissociation T₁/₂ | ~12.5 hours | Not Applicable | < 2 minutes | [14] |

Note: The binding of PPIs like lansoprazole is covalent and irreversible, thus Kᵢ values are not directly comparable.

Experimental Protocols: Radiometric Binding Assay

The binding affinity of Vonoprazan to the gastric H⁺,K⁺-ATPase is typically determined using a radiometric binding assay. This method allows for the direct measurement of ligand-receptor interaction by utilizing a radiolabeled form of the compound.

Objective

To quantify the binding affinity (Kᵢ) and density of binding sites (B_max_) of Vonoprazan for the H⁺,K⁺-ATPase enzyme preparation.

Materials & Reagents

-

Enzyme Source: Vesicles prepared from hog or rabbit gastric mucosa, rich in H⁺,K⁺-ATPase.

-

Radioligand: Tritiated ([³H]) Vonoprazan.

-

Buffer: Tris-HCl buffer at physiological pH (e.g., 7.4), sometimes varied to assess pH-dependent binding (e.g., pH 6.5).

-

Competitor (for non-specific binding): A high concentration of unlabeled Vonoprazan or another high-affinity ligand.

-

Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

General Procedure

-

Preparation: A series of tubes is prepared. Each tube contains the gastric vesicle preparation, buffer, and a fixed concentration of [³H]-Vonoprazan.

-

Incubation:

-

Total Binding: A subset of tubes receives only the vesicle preparation and radioligand.

-

Non-Specific Binding: Another subset of tubes receives the vesicle preparation, radioligand, and a saturating concentration of unlabeled Vonoprazan to block all specific binding sites.

-

The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the vesicle-bound radioligand (retained on the filter) from the unbound radioligand (which passes through). The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid. A liquid scintillation counter is used to measure the amount of radioactivity on each filter, which corresponds to the amount of bound [³H]-Vonoprazan.

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The resulting data is analyzed using saturation binding isotherms and Scatchard plots to determine the Kᵢ and B_max_ values.

-

Conclusion

Vonoprazan Fumarate demonstrates exceptionally high binding affinity to the gastric H⁺,K⁺-ATPase, far exceeding that of conventional PPIs and other P-CABs.[10][14] Its unique mechanism—a rapid, reversible, and potassium-competitive inhibition combined with a very slow dissociation rate—translates into a potent, immediate, and durable suppression of gastric acid.[1][3][6] The quantitative data and mechanistic understanding presented in this guide provide a clear framework for researchers and drug development professionals to appreciate the distinct pharmacological profile of Vonoprazan in the context of acid-related disease therapy.

References

- 1. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CYP3A4 in the Metabolism of Vonoprazan Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan Fumarate (TAK-438) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase, representing a novel mechanism for controlling gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), Vonoprazan's action is not dependent on acid activation and it demonstrates a rapid onset and prolonged duration of effect.[2] Understanding the metabolic fate of Vonoprazan is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and ensuring its safe and effective clinical use. This technical guide provides an in-depth analysis of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of Vonoprazan, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Metabolic Pathways of Vonoprazan: The Dominance of CYP3A4

Vonoprazan undergoes extensive metabolism primarily through multiple cytochrome P450 enzymes and to a lesser extent, through sulfation.[1][3] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Vonoprazan.[2][3][4] Other CYP isoforms, including CYP2B6, CYP2C19, CYP2C9, and CYP2D6, contribute to its metabolism, but to a significantly lesser degree.[1][3][5][6] Additionally, the non-CYP enzyme sulfotransferase 2A1 (SULT2A1) is involved in the formation of a sulfate conjugate.[3]

The major metabolic pathways mediated by CYP3A4 lead to the formation of pharmacologically inactive metabolites.[5][7] These include:

-

M-I: Formed through the oxidation of the pyrrole ring.[6][8]

-

M-III: Results from the oxidation of the secondary amino group to a nitron form.[9]

The significant contribution of CYP3A4 to Vonoprazan's clearance underscores the potential for clinically relevant drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.

Quantitative Analysis of Vonoprazan's Interaction with CYP3A4

The interaction between Vonoprazan and CYP3A4 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of CYP3A4-Mediated Metabolism

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of an inhibitor required to reduce the activity of a CYP3A4-mediated reaction by 50%.

| Inhibitor | Substrate (CYP3A4 Probe) | Test System | IC50 (µM) | Reference |

| Vonoprazan | Midazolam | Rat Liver Microsomes | 22.48 | [11][12][13] |

| Poziotinib | Vonoprazan | Rat Liver Microsomes | 10.6 | [10][14] |

| Simvastatin | Vonoprazan | Rat Liver Microsomes | 6.444 | [15] |

Table 2: Clinical Drug-Drug Interactions with CYP3A4 Modulators

This table summarizes the impact of co-administering strong CYP3A4 inhibitors and inducers on the pharmacokinetics of Vonoprazan in clinical studies.

| Co-administered Drug (Modulator) | Effect on Vonoprazan Exposure | Study Population | Reference |

| Clarithromycin (Strong CYP3A4 Inhibitor) | Increased plasma concentrations of Vonoprazan. | Healthy Volunteers | [9][16] |

| Strong CYP3A4 Inducers (e.g., Rifampin) | Potential for ~80% decrease in Vonoprazan exposure. | N/A (Predicted) | [4][17] |

| Moderate CYP3A4 Inducers (e.g., Efavirenz) | Potential for ~50% decrease in Vonoprazan exposure. | N/A (Predicted) | [4][17] |

Experimental Protocols

This section outlines the general methodologies employed in the in vitro and in vivo studies that have elucidated the role of CYP3A4 in Vonoprazan metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for Vonoprazan metabolism and to characterize the kinetics of these reactions.

Methodology:

-

Test Systems:

-

Human Liver Microsomes (HLMs): Pooled HLMs are used to represent the average metabolic activity in the human population.

-

Recombinant Human CYP Enzymes (Supersomes): Individual CYP isoforms expressed in a cellular system are used to pinpoint the specific contribution of each enzyme.

-

Human Hepatocytes: Primary human hepatocytes provide a more complete model, including both phase I and phase II metabolic pathways.[3]

-

-

Incubation:

-

A typical incubation mixture contains the test system (e.g., HLMs), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), Vonoprazan at various concentrations, and a cofactor regenerating system (e.g., NADPH-regenerating system).

-

The reaction is initiated by the addition of the cofactor and incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Chemical Inhibition Assay:

-

To confirm the role of specific CYP enzymes, known chemical inhibitors are pre-incubated with the test system before the addition of Vonoprazan.

-

A significant reduction in the formation of a metabolite in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) confirms the involvement of that enzyme.

-

-

Analytical Method:

-

The concentration of Vonoprazan and its metabolites in the incubation mixture is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

-

Clinical Drug-Drug Interaction (DDI) Studies

Objective: To evaluate the effect of CYP3A4 inhibitors and inducers on the pharmacokinetics of Vonoprazan in humans.

Methodology:

-

Study Design:

-

Typically a two-period, crossover study design is used in healthy volunteers.

-

-

Treatment Periods:

-

Period 1 (Reference): Subjects receive a single oral dose of Vonoprazan.

-

Period 2 (Test): Subjects receive a strong CYP3A4 modulator (e.g., clarithromycin) for several days to achieve steady-state, followed by co-administration of a single oral dose of Vonoprazan.[4]

-

-

Pharmacokinetic Sampling:

-

Serial blood samples are collected at predefined time points after the administration of Vonoprazan in each period.

-

-

Bioanalysis:

-

Plasma concentrations of Vonoprazan are determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t1/2) are calculated for Vonoprazan in both periods.

-

The geometric mean ratios of these parameters (with and without the modulator) are used to assess the magnitude of the DDI.

-

Visualizations

Metabolic Pathway of Vonoprazan

References

- 1. The First-in-Class Potassium-Competitive Acid Blocker, this compound: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Tiered approach to evaluate the CYP3A victim and perpetrator drug–drug interaction potential for vonoprazan using PBPK modeling and clinical data to inform labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessments of CYP‑inhibition‑based drug–drug interaction between vonoprazan and poziotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cytochrome P450-Based Drug-Drug Interactions of Vonoprazan In Vitro and In Vivo [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. drugs.com [drugs.com]

Methodological & Application

In Vivo Experimental Design for Testing Vonoprazan Fumarate Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB). The included protocols detail established rodent models of gastric acid-related disorders and the necessary procedures for data collection and analysis.

Introduction to this compound

Vonoprazan is a potent and reversible inhibitor of the gastric H+, K+-ATPase (proton pump).[1][2][3] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, Vonoprazan acts in a potassium-competitive manner, leading to a rapid, potent, and prolonged suppression of gastric acid secretion.[1][2][4] Its mechanism of action involves direct binding to the proton pump, inhibiting the exchange of H+ and K+ ions, which is the final step in gastric acid production by parietal cells.[1][3] This distinct mechanism contributes to a faster onset of action and a longer duration of effect compared to traditional PPIs.[2][3] These characteristics make Vonoprazan a compelling candidate for the treatment of various acid-related disorders.

Key Efficacy Endpoints for In Vivo Studies

The primary goals of in vivo efficacy testing for this compound are to:

-

Assess its acid suppression capacity: This is a direct measure of its pharmacological effect.

-

Evaluate its protective and healing effects on the gastric mucosa: This demonstrates its therapeutic potential in conditions like gastritis and peptic ulcer disease.

-

Determine its efficacy in preventing acid reflux-induced esophageal damage: This is crucial for its application in gastroesophageal reflux disease (GERD).

-

Monitor physiological responses to potent acid suppression: This includes measuring serum gastrin levels, which are expected to rise in response to reduced gastric acidity.

Experimental Models and Protocols

The following are detailed protocols for established rodent models to test the efficacy of this compound.

Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound against acute gastric mucosal injury.

Protocol:

-

Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

-

Fasting: Animals are fasted for 24 hours before the experiment, with continued free access to water. This ensures the stomach is empty for consistent ulcer induction.

-

Grouping and Dosing:

-

Group 1 (Vehicle Control): Receives the vehicle for Vonoprazan (e.g., 0.5% carboxymethyl cellulose) orally.

-

Group 2 (Ulcer Control): Receives the vehicle orally.

-

Group 3 (Positive Control): Receives a standard anti-ulcer drug like Omeprazole (20 mg/kg, oral).

-

Group 4-X (Vonoprazan Treatment): Receives this compound at various doses (e.g., 5, 10, 20 mg/kg, oral).[5]

-

-

Ulcer Induction: One hour after treatment administration, all groups except the Vehicle Control are administered 1 mL of absolute ethanol orally to induce gastric ulcers.

-

Euthanasia and Sample Collection: One hour after ethanol administration, the animals are euthanized by CO2 asphyxiation. The stomachs are immediately excised.

-

Ulcer Assessment:

-

The stomach is opened along the greater curvature and gently rinsed with saline to remove gastric contents.

-

The stomach is then pinned flat on a board for macroscopic examination.

-

The ulcerated area is measured, and an ulcer index is calculated based on the number and severity of lesions. A common scoring system is as follows:

-

0: No lesion

-

1: Hyperemia

-

2: One or two small lesions

-

3: More than two small lesions or one medium lesion

-

4: More than one medium lesion

-

5: Perforated ulcer

-

-

The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100.

-

Pylorus Ligation-Induced Ulcer Model

This model assesses the effect of a compound on gastric acid secretion and the formation of ulcers due to acid accumulation.

Protocol:

-

Animal Preparation: Similar to the ethanol-induced model, rats are fasted for 24 hours with free access to water.

-

Grouping and Dosing: Animals are divided into groups as described in section 3.1. The test compounds are administered 30 minutes before the surgical procedure.

-

Surgical Procedure (Pylorus Ligation):

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Make a small midline abdominal incision below the xiphoid process to expose the stomach.

-

Carefully ligate the pyloric sphincter with a silk suture. Ensure the blood supply to the stomach is not compromised.

-

Close the abdominal wall with sutures.

-

-

Post-Surgery: The animals are kept in individual cages and deprived of water.

-

Euthanasia and Sample Collection: Four hours after pylorus ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed.

-

Analysis:

-

Gastric Content Analysis: The gastric contents are collected into a graduated centrifuge tube to measure the volume. The pH of the gastric juice is measured using a pH meter. Total acidity can be determined by titrating the gastric juice with 0.01 N NaOH.

-

Ulcer Assessment: The stomach is opened along the greater curvature, rinsed with saline, and the ulcer index is determined as described in the ethanol-induced ulcer model.

-

Reflux Esophagitis Model

This surgical model is used to evaluate the efficacy of a compound in preventing esophageal damage from gastric acid reflux.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used. They are fasted overnight with free access to water.

-

Grouping and Dosing: Animals are divided into a sham-operated group, a reflux esophagitis control group, and Vonoprazan treatment groups. Vonoprazan is typically administered daily for a set period (e.g., 7 days) before and after the surgery.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Perform a laparotomy to expose the stomach and esophagus.

-

In the reflux esophagitis groups, ligate the transitional region between the forestomach and the glandular portion of the stomach. Additionally, a partial obstruction of the duodenum can be created to increase reflux.

-

In the sham group, the abdomen is opened and closed without ligation.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics.

-

Euthanasia and Tissue Collection: After a predetermined period (e.g., 3-7 days), the animals are euthanized. The esophagus is carefully dissected.

-

Esophagitis Assessment:

-

The esophagus is opened longitudinally.

-

The severity of esophagitis is scored based on the presence and extent of erythema, erosion, and ulceration.

-

Histopathological examination of the esophageal tissue can be performed to assess inflammation, basal cell hyperplasia, and papillary elongation.

-

Gastric pH and Serum Gastrin Measurement

Protocol:

-

Animal Preparation and Dosing: Healthy rats are fasted overnight. They are then dosed with either vehicle or this compound.

-

Time Points: Gastric pH and serum gastrin can be measured at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) to establish a time-course of action.

-

Gastric pH Measurement:

-

At the designated time point, the animal is euthanized.

-

The stomach is isolated, and the gastric contents are collected.

-

The pH of the gastric juice is immediately measured using a calibrated pH meter.

-

-

Serum Gastrin Measurement:

-

At the time of euthanasia, blood is collected via cardiac puncture.

-

The blood is allowed to clot, and serum is separated by centrifugation.

-

Serum gastrin levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Gastric Ulcer Index in Ethanol-Induced Ulcer Model in Rats

| Treatment Group | Dose (mg/kg) | N | Mean Ulcer Index ± SEM | % Inhibition |

| Vehicle Control | - | 8 | 0.0 ± 0.0 | - |

| Ulcer Control | - | 8 | 8.5 ± 0.7 | 0 |

| Omeprazole | 20 | 8 | 2.1 ± 0.4 | 75.3 |

| Vonoprazan | 5 | 8 | 4.2 ± 0.6 | 50.6 |

| Vonoprazan | 10 | 8 | 2.5 ± 0.5 | 70.6 |

| Vonoprazan | 20 | 8 | 1.1 ± 0.3 | 87.1 |

| *p < 0.05 compared to Ulcer Control. Data are hypothetical and for illustrative purposes. |

Table 2: Effect of this compound on Gastric Secretion and Ulcer Formation in Pylorus Ligation Model in Rats

| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) ± SEM | Gastric pH ± SEM | Total Acidity (mEq/L) ± SEM | Mean Ulcer Index ± SEM |

| Sham Control | - | 1.2 ± 0.2 | 4.5 ± 0.3 | 25.4 ± 3.1 | 0.0 ± 0.0 |

| Ulcer Control | - | 4.8 ± 0.5 | 1.8 ± 0.2 | 110.2 ± 8.5 | 9.2 ± 0.9 |

| Omeprazole | 20 | 2.1 ± 0.3 | 4.9 ± 0.4 | 35.6 ± 4.2 | 2.8 ± 0.5 |

| Vonoprazan | 10 | 1.9 ± 0.2 | 6.2 ± 0.3 | 28.1 ± 3.5 | 1.9 ± 0.4 |

| *p < 0.05 compared to Ulcer Control. Data are hypothetical and for illustrative purposes. |

Table 3: Effect of this compound on Gastric pH and Serum Gastrin in Rats

| Treatment Group | Dose (mg/kg) | Gastric pH (at 4h) ± SEM | Serum Gastrin (pg/mL) ± SEM |

| Vehicle Control | - | 2.1 ± 0.2 | 150 ± 25 |

| Vonoprazan | 10 | 6.5 ± 0.4 | 550 ± 75 |

| Vonoprazan | 20 | 7.1 ± 0.3 | 800 ± 90 |

| *p < 0.05 compared to Vehicle Control. Data are based on trends observed in published studies. |

Visualizations

Signaling Pathway of Gastric Acid Secretion and Vonoprazan's Mechanism of Action

Caption: Mechanism of Vonoprazan action on the gastric parietal cell.

In Vivo Experimental Workflow for Efficacy Testing

Caption: General workflow for in vivo efficacy testing of Vonoprazan.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By employing these standardized in vivo models, researchers can effectively assess its acid-suppressing capabilities and its therapeutic potential in treating acid-related gastrointestinal disorders. Consistent and detailed data collection, as outlined, is crucial for a thorough and comparative analysis of its efficacy.

References

Application Notes and Protocols: Vonoprazan Fumarate in Long-Term Acid Suppression Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vonoprazan Fumarate in long-term acid suppression studies, summarizing key quantitative data from clinical trials and detailing relevant experimental protocols.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), Vonoprazan's mechanism of action is reversible and does not require acid activation, leading to a more rapid, potent, and sustained acid suppression.[1] These characteristics make it a subject of significant interest for long-term acid suppression strategies in conditions such as erosive esophagitis and prevention of ulcer recurrence in at-risk populations.

Mechanism of Action

Vonoprazan directly competes with potassium ions for binding to the H+, K+-ATPase enzyme in gastric parietal cells. This reversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, thereby increasing intragastric pH. The high pKa and acid stability of Vonoprazan contribute to its prolonged duration of action.

Caption: Mechanism of Vonoprazan's action on the gastric proton pump.

Long-Term Clinical Studies: Quantitative Data Summary

The long-term safety and efficacy of Vonoprazan have been evaluated in several key studies. The following tables summarize the quantitative data from two notable long-term studies: the VISION trial (NCT02679508) for maintenance therapy of healed erosive esophagitis and a post-marketing surveillance study (NCT03214198) for the prevention of NSAID-induced ulcer recurrence.

Table 1: Study Design and Patient Demographics

| Feature | VISION Trial (NCT02679508)[2][3][4][5][6][7] | Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10] |

| Study Design | Phase 4, randomized, open-label, parallel-group, multicenter | Prospective, observational, post-marketing surveillance |

| Primary Objective | To evaluate the long-term safety of Vonoprazan for maintenance treatment of healed erosive esophagitis | To assess the safety and effectiveness of Vonoprazan for prevention of gastric/duodenal ulcer recurrence in patients on long-term NSAIDs |

| Treatment Duration | Up to 260 weeks (5 years) | 12 months |

| Patient Population | Patients with endoscopically confirmed healed erosive esophagitis | Patients with a history of gastric or duodenal ulcer receiving NSAIDs |

| Number of Patients | 202 entered maintenance phase (Vonoprazan: 135, Lansoprazole: 67) | 1268 |

| Dosage (Maintenance) | Vonoprazan 10 mg or 20 mg once daily; Lansoprazole 15 mg or 30 mg once daily | Vonoprazan 10 mg once daily (in 98.6% of patients) |

Table 2: Efficacy Outcomes

| Outcome | VISION Trial (NCT02679508)[2][3][4][5][6][7] | Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10] |

| Primary Efficacy Endpoint | Not applicable (primary focus on safety) | Incidence of gastric or duodenal ulcer recurrence |

| Ulcer Recurrence Rate | Not the primary endpoint | 1.04% (95% CI: 0.56-1.78) |

| Peptic Ulcer Recurrence (at 24 weeks in a related study) | 3.3% (10 mg), 3.4% (20 mg) vs 5.5% with Lansoprazole 15 mg[11] | Not applicable |

Table 3: Safety Outcomes

| Outcome | VISION Trial (NCT02679508) (at 3 years)[4] | Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10] |

| Primary Safety Endpoint | Change in gastric mucosal histopathology | Incidence of Adverse Drug Reactions (ADRs) |

| Overall ADR Incidence | Not explicitly reported as a single percentage | 0.71% |

| Common ADRs | Not specified in the interim analysis | Gastrointestinal disorders (0.32%), nervous system disorders (0.16%), hepatobiliary disorders (0.16%) |

| Histopathological Findings | Parietal Cell Hyperplasia: More common with Vonoprazan vs. Lansoprazole. Foveolar Hyperplasia: More common with Vonoprazan vs. Lansoprazole. G Cell Hyperplasia: More common with Vonoprazan vs. Lansoprazole. Neoplastic Changes: None observed in either group. | Not assessed in this study |

Experimental Protocols

Detailed methodologies for key experiments cited in long-term Vonoprazan studies are provided below.

Protocol 1: 24-Hour Ambulatory Gastric pH Monitoring

This protocol is essential for assessing the pharmacodynamic effect of Vonoprazan on gastric acid suppression.

Objective: To continuously measure the pH in the stomach over a 24-hour period to evaluate the extent and duration of acid suppression.

Materials:

-

pH monitoring system (catheter-based or wireless capsule)

-

Data recorder

-

Calibration buffers (pH 4.0 and 7.0)

-

Topical anesthetic

-

Patient diary

Procedure:

-

Patient Preparation:

-

Catheter Placement (for catheter-based systems):

-

Calibrate the pH probe using standard buffer solutions.

-

Apply a topical anesthetic to the patient's nostril.

-

Gently insert the pH catheter through the nostril, down the esophagus, and into the stomach. The tip of the probe is typically positioned 5 cm above the lower esophageal sphincter.[13]

-

Secure the catheter to the patient's nose and connect it to the portable data recorder.

-

-

Data Recording:

-

The data recorder continuously logs pH values over the 24-hour period.

-

Instruct the patient to maintain a diary, recording the times of meals, sleep, and any symptoms experienced.[14]

-

-

Data Analysis:

Caption: Workflow for 24-hour ambulatory gastric pH monitoring.

Protocol 2: Histopathological Evaluation of Gastric Mucosa

This protocol is crucial for assessing the long-term safety of Vonoprazan on the gastric lining.

Objective: To identify and grade any histological changes in the gastric mucosa, such as hyperplasia or neoplasia, following long-term acid suppression.

Materials:

-

Endoscope

-

Biopsy forceps

-

10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and eosin (H&E) stain

-

Giemsa stain (for Helicobacter pylori detection, if required)[15]

-

Microscope

Procedure:

-

Biopsy Collection:

-

During a scheduled endoscopy, obtain multiple gastric biopsy specimens from predefined locations (e.g., antrum, corpus, and any visible lesions), following a standardized protocol such as the Sydney System.[2]

-

-

Fixation and Processing:

-

Immediately fix the biopsy specimens in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin wax.

-

Section the paraffin blocks using a microtome to a thickness of 4-5 µm.

-

Mount the sections on glass slides.

-

-

Staining:

-

Histopathological Examination:

-

A qualified pathologist, blinded to the treatment allocation, should examine the stained slides under a microscope.

-

Assess for the following features:

-

Inflammation: Grade the severity and activity of gastritis.

-

Atrophy: Evaluate the loss of gastric glands.

-

Intestinal Metaplasia: Identify the presence of intestinal-type epithelium.

-

Hyperplasia: Specifically look for and grade parietal cell, foveolar, G-cell, and enterochromaffin-like (ECL) cell hyperplasia.[4]

-

Dysplasia and Neoplasia: Screen for any pre-cancerous or cancerous changes.

-

-

-

Grading:

-

Utilize a standardized grading system, such as the updated Sydney System, to classify the severity of gastritis and other histological findings.[15]

-

Caption: Workflow for histopathological evaluation of gastric mucosa.

Conclusion

Long-term studies have demonstrated that this compound is an effective and generally well-tolerated option for sustained acid suppression. The provided data and protocols offer a framework for researchers and clinicians involved in the development and application of Vonoprazan for the management of acid-related disorders. Continued long-term surveillance is important to further characterize its safety profile.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Esophageal pH Study » Division of Gastroenterology, Hepatology & Nutrition » College of Medicine » University of Florida [gastroliver.medicine.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vonoprazan as a Long-term Maintenance Treatment for Erosive Esophagitis: VISION, a 5-Year, Randomized, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term safety and effectiveness of vonoprazan for prevention of gastric and duodenal ulcer recurrence in patients on nonsteroidal anti-inflammatory drugs in Japan: a 12-month post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. A Guide To The Esophageal pH Monitoring Test – Sheikh Shakhbout Medical City Abu Dhabi [ssmc.ae]

- 13. Ambulatory pH Monitoring - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 14. How to Interpret Ambulatory 24 hr Esophageal pH Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pjmhsonline.com [pjmhsonline.com]

Application of Vonoprazan Fumarate in Studies of Drug-Drug Interactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the drug-drug interaction (DDI) potential of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB). The following sections detail experimental protocols for in vitro and in vivo studies, summarize key pharmacokinetic data from clinical trials, and visualize the metabolic pathways and experimental workflows involved.

Introduction to Vonoprazan Metabolism and DDI Potential

Vonoprazan is metabolized by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6, as well as by the non-CYP enzyme sulfotransferase SULT2A1.[1] Given its metabolic profile, vonoprazan has been investigated as both a potential perpetrator and victim of drug-drug interactions. In vitro studies have shown that vonoprazan can inhibit several CYP enzymes, including CYP2B6, CYP2C9, CYP2D6, and CYP3A4.[2] Clinical studies have further explored these potential interactions with co-administered drugs.

In Vitro DDI Assessment: CYP Inhibition Assays

Objective

To determine the inhibitory potential of vonoprazan on major human CYP450 enzymes using in vitro systems, such as human or rat liver microsomes.

Experimental Protocol: Reversible Inhibition Assay in Rat Liver Microsomes

This protocol is adapted from studies investigating the inhibitory effects of vonoprazan on CYP enzymes.[3]

Materials:

-

This compound

-

Rat Liver Microsomes (RLMs)

-

CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4, chlorzoxazone for CYP2E1)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., diazepam) for LC-MS/MS analysis

-

UPLC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In a total volume of 200 µL, combine RLMs (0.5 mg/mL), potassium phosphate buffer (1 mM, pH 7.4), and a mixture of CYP probe substrates at concentrations near their Km values.

-

Add Vonoprazan: Add vonoprazan at various concentrations (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) to the incubation mixtures. Include a control group without vonoprazan.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.

-

Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.

-

Analysis: Inject the supernatant into the UPLC-MS/MS system to quantify the formation of the substrate-specific metabolites.

-

Data Analysis: Determine the IC50 values for the inhibition of each CYP enzyme by vonoprazan by plotting the percent inhibition against the logarithm of vonoprazan concentration.

Data Presentation: In Vitro CYP Inhibition by Vonoprazan

| CYP Isoform | Probe Substrate | IC50 (µM) in Rat Liver Microsomes |

| CYP1A2 | Phenacetin | No inhibition observed |

| CYP2B6 | Bupropion | 3.68 |

| CYP2C9 | Tolbutamide | 18.34 |